molecular formula C14H15NO3 B14357421 Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate CAS No. 90158-41-1

Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate

Cat. No.: B14357421
CAS No.: 90158-41-1
M. Wt: 245.27 g/mol
InChI Key: VDMZZTPTWMPFMI-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a phenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate can be synthesized through a multi-step process. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-phenoxybenzaldehyde in the presence of a base such as piperidine. The reaction is typically carried out in an ethanol solvent under reflux conditions until the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyano or ester derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of new products or intermediates.

Comparison with Similar Compounds

Ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate can be compared with other cyanoacrylates such as:

    Ethyl cyanoacetate: Lacks the phenoxy group and has different reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-cyano-3-phenyl-2-butenoate: Similar structure but with a phenyl group instead of a phenoxy group.

Properties

CAS No.

90158-41-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-4-phenoxybut-2-enoate

InChI

InChI=1S/C14H15NO3/c1-3-17-14(16)13(9-15)11(2)10-18-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3

InChI Key

VDMZZTPTWMPFMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)COC1=CC=CC=C1)C#N

Origin of Product

United States

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